

# Rusalatide Acetate: A Comparative Analysis of Clinical Trial Outcomes in Tissue Regeneration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Rusalatide Acetate (also known as Chrysalin® and TP508) is a synthetic 23-amino acid peptide that represents a non-proteolytic fragment of human prothrombin. It has been investigated for its potential to promote tissue repair and regeneration in various clinical settings. This guide provides a comprehensive analysis of the clinical trial outcomes and data for Rusalatide Acetate, comparing its performance with placebo and offering insights into its mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this investigational therapeutic agent.

## **Clinical Trial Outcomes: A Quantitative Comparison**

**Rusalatide Acetate** has been evaluated in clinical trials for two primary indications: the healing of diabetic foot ulcers and the acceleration of fracture repair. The following tables summarize the key quantitative data from these studies.

### Table 1: Phase I/II Clinical Trial in Diabetic Foot Ulcers

A prospective, randomized, double-blind, placebo-controlled Phase I/II study involving 60 subjects evaluated the efficacy of topically applied **Rusalatide Acetate** for the treatment of diabetic foot ulcers.[1]



| Outcome<br>Measure                     | Placebo  | Rusalatide<br>Acetate (1 µg) | Rusalatide<br>Acetate (10 µg) | p-value |
|----------------------------------------|----------|------------------------------|-------------------------------|---------|
| Incidence of<br>Complete<br>Healing    | Baseline | 45% increase vs.<br>placebo  | 72% increase vs.<br>placebo   | <0.05   |
| Mean Closure<br>Rate                   | Baseline | -                            | ~80% increase<br>vs. placebo  | <0.05   |
| Median Time to 100% Closure            | Baseline | -                            | ~40% decrease<br>vs. placebo  | <0.05   |
| Complete Healing in Heel Ulcers        | 0% (0/5) | -                            | 86% (6/7)                     | <0.03   |
| Mean Closure<br>Rate in Heel<br>Ulcers | Baseline | -                            | 165% increase<br>vs. placebo  | <0.02   |

Data presented as reported in the publication. Specific mean and standard deviation values were not consistently provided.

# Table 2: Phase III Clinical Trial in Distal Radius (Wrist) Fractures

A prospective, double-blind, randomized, placebo-controlled Phase III clinical trial was conducted to evaluate the efficacy of a single injection of **Rusalatide Acetate** in accelerating the healing of unstable, displaced distal radius fractures. While the trial did not meet its primary efficacy endpoint in the overall population, a post-hoc subgroup analysis of osteopenic female subjects demonstrated statistically significant benefits.[2]



| Outcome Measure<br>(Osteopenic<br>Females Subgroup)        | Placebo | Rusalatide Acetate<br>(10 µg)        | p-value |
|------------------------------------------------------------|---------|--------------------------------------|---------|
| Time to Removal of<br>Immobilization<br>(Primary Endpoint) | -       | Statistically Significant<br>Benefit | 0.033   |
| Time to Clinical Evaluation of Healing                     | -       | Statistically Significant<br>Benefit | 0.015   |
| Time to Radial Cortical Bridging (Radiographic)            | -       | Statistically Significant<br>Benefit | 0.022   |
| Time to Overall Radiographic Healing                       | -       | Statistically Significant<br>Benefit | 0.0028  |

Note: The press release announcing these results did not provide the specific mean/median values and measures of variability for each group.

# Experimental Protocols Phase I/II Diabetic Foot Ulcer Trial

Study Design: A 60-subject, prospective, randomized, double-blind, placebo-controlled Phase I/II clinical trial.[1]

Patient Population: Subjects with diabetic foot ulcers.

#### Intervention:

- Treatment Groups: Topical application of **Rusalatide Acetate** (Chrysalin) in saline at doses of 1  $\mu g$  or 10  $\mu g$ .
- · Control Group: Saline alone (placebo).
- Administration: Applied topically to the ulcers twice weekly.



Standard Care: All patients received standardized care and offloading.[1]

#### Outcome Measures:

- Primary: Incidence of complete ulcer healing.
- Secondary: Mean ulcer closure rate and median time to 100% closure.

### **Phase III Distal Radius Fracture Trial**

Study Design: A prospective, double-blind, randomized, placebo-controlled Phase III clinical trial involving 503 subjects at 27 centers in the United States.[2]

Patient Population: Adult subjects with unstable and/or displaced distal radius fractures.

#### Intervention:

- Treatment Group: A single 1 mL percutaneous injection of 10 μg **Rusalatide Acetate** (Chrysalin) administered into the fracture site under fluoroscopic guidance.
- Control Group: A single 1 mL percutaneous injection of placebo.

#### Outcome Measures:

- Primary Efficacy Endpoint: Time to removal of all immobilization, determined by clinical and radiographic assessments of healing.
- Secondary Efficacy Endpoints: Grip strength, range of motion, patient-rated wrist evaluation (PRWE) outcome instrument score, and physician's radiographic assessment of cortical and trabecular bone healing.

## **Mechanism of Action: Signaling Pathways**

Rusalatide Acetate is understood to exert its therapeutic effects by modulating key signaling pathways involved in tissue repair and regeneration. These include the nitric oxide (NO) signaling pathway and the Wnt/ $\beta$ -catenin signaling pathway.

## Nitric Oxide (NO) Signaling Pathway



**Rusalatide Acetate** (TP508) has been shown to stimulate the production of nitric oxide in human endothelial cells. NO is a critical signaling molecule in angiogenesis and wound healing. The proposed mechanism involves the activation of endothelial nitric oxide synthase (eNOS).



Click to download full resolution via product page

Rusalatide Acetate activating the Nitric Oxide pathway.

## Wnt/β-catenin Signaling Pathway

Recent studies suggest that **Rusalatide Acetate** (TP508) promotes bone regeneration by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for osteoblast differentiation and bone formation.



Click to download full resolution via product page

**Rusalatide Acetate**'s role in the Wnt/β-catenin pathway.



## **Experimental Workflow: Clinical Trial Process**

The clinical trials for **Rusalatide Acetate** followed a standard workflow for investigational drug studies.



Click to download full resolution via product page

A generalized workflow for the **Rusalatide Acetate** clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. peptidesociety.org [peptidesociety.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Rusalatide Acetate: A Comparative Analysis of Clinical Trial Outcomes in Tissue Regeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612539#analysis-of-rusalatide-acetate-clinical-trial-outcomes-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com